Etidronic acid monohydrate

Übersicht

Beschreibung

Etidronic acid monohydrate, also known as 1-Hydroxyethylidenediphosphonic acid (HEDP), is a crystalline diphosphonate . It is used to strengthen bone, treat osteoporosis, and treat Paget’s disease of bone . It primarily reduces osteoclastic activity, which prevents bone resorption .

Synthesis Analysis

Etidronic acid can be prepared by the reaction of Phosphorus trichloride with acetic acid in a tertiary amine, or by the reaction of an acetic acid/acetic anhydride mixture with phosphorous acid .Molecular Structure Analysis

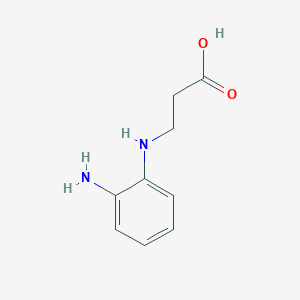

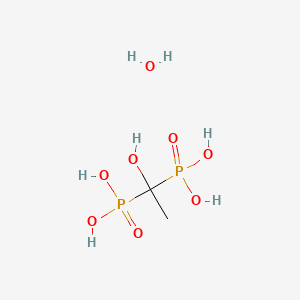

The molecular formula of Etidronic acid monohydrate is C2H8O7P2·H2O . Its molecular weight is 224.04 and its empirical formula is C2H8O7P2 .Chemical Reactions Analysis

Etidronic acid monohydrate can be used to surface functionalize NaY molecular sieves . It can also be used as a catalyst for n-butyl acetate production via esterification .Physical And Chemical Properties Analysis

Etidronic acid monohydrate is a pharmaceutical primary standard . It is stored at a temperature of 2-8°C . The SMILES string representation of its structure is O.CC(O)(P(O)(O)=O)P(O)(O)=O .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Radiochemistry/Radioecology .

Summary of the Application

Etidronic acid (1-Hydroxyethylidene-1,1-diphosphonic acid, HEDP, H4L) is proposed as a decorporation agent for U(VI). This study investigated its complex formation with Eu(III), an inactive analog of trivalent actinides .

Methods of Application

The complex formation was studied over a wide pH range, at varying metal-to-ligand ratios (M:L) and total concentrations. The study combined spectroscopic, spectrometric, and quantum chemical methods .

Results or Outcomes

Five distinct Eu(III) HEDP complexes were found, four of which were characterized. The equilibrium between the Eu(III)–HEDP species is influenced by several parameters, i.e., pH, M:L, total Eu(III) and HEDP concentrations, and time .

Application in Surface Functionalization and Catalysis

Specific Scientific Field

This application falls under the field of Surface Functionalization and Catalysis .

Summary of the Application

Etidronic acid monohydrate, also known as 1-hydroxyethylidenediphosphonic acid (HEDP), is an organophosphonic acid that can be used to surface functionalize NaY molecular sieves .

Methods of Application

HEDP/NaY can be used as a catalyst for n-butyl acetate production via esterification .

Results or Outcomes

The application of HEDP/NaY as a catalyst has been shown to be effective for n-butyl acetate production via esterification .

Application in Medicine

Specific Scientific Field

This application falls under the field of Medicine .

Summary of the Application

Etidronic acid, also known as etidronate, is a non-nitrogenous bisphosphonate used as a medication . It has found widespread applications in treating bone-related disorders .

Methods of Application

Etidronic Acid, when used as a therapeutic agent, helps inhibit osteoclast activity, the cells responsible for breaking down bone tissue .

Results or Outcomes

By slowing down the bone loss process, it enhances bone density and reduces the chances of fractures . It is also employed in the management of other bone conditions, including Paget’s disease .

Application in Chemical Industry

Specific Scientific Field

This application falls under the field of Chemical Industry .

Summary of the Application

Etidronic acid is used as a retardant in concrete, scale and corrosion inhibition in circulating cool water system, oil field and low-pressure boilers in fields such as electric power, chemical industry, metallurgy, fertilizer, etc .

Methods of Application

In the light woven industry, HEDP is used as detergent for metal and nonmetal . In dyeing industry, HEDP is used as peroxide stabilizer and dye-fixing agent .

Results or Outcomes

In non-cyanide electroplating, HEDP is used as chelating agent . The dosage of 1–10 mg/L is preferred as scale inhibitor, 10–50 mg/L as corrosion inhibitor, and 1000–2000 mg/L as detergent .

Application in Water Treatment and Cosmetics

Specific Scientific Field

This application falls under the field of Water Treatment and Cosmetics .

Summary of the Application

Etidronic acid, also known as etidronate, is used as a water treatment agent and in cosmetics .

Methods of Application

In water treatment, it is used to prevent scaling and corrosion. In cosmetics, it is used for its chelating properties .

Results or Outcomes

The use of etidronic acid in water treatment and cosmetics has been found to be effective and safe .

Application in Heterotopic Ossification

Specific Scientific Field

This application falls under the field of Medicine .

Summary of the Application

Etidronic acid is used to prevent heterotopic ossification, a condition where bone tissue forms outside the skeleton .

Methods of Application

Etidronic acid is administered to patients to prevent bone calcification. It must be administered only for a short time once in a while, for example for two weeks every 3 months .

Results or Outcomes

When given on a continuous basis, etidronate will altogether prevent bone calcification. This effect may be useful and etidronate is in fact used this way to fight heterotopic ossification .

Safety And Hazards

Zukünftige Richtungen

Etidronic acid monohydrate has been proposed as a decorporation agent for U(VI) . It has been studied for its complex formation with Eu(III), an inactive analog of trivalent actinides . This work sheds light on the very complex speciation in the HEDP–Eu(III) system and indicates that, for risk assessment of potential decorporation scenarios, side reactions of HEDP with trivalent actinides and lanthanides should also be taken into account .

Eigenschaften

IUPAC Name |

(1-hydroxy-1-phosphonoethyl)phosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2.H2O/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNZXUHBWLPUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040800 | |

| Record name | Etidronic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etidronic acid monohydrate | |

CAS RN |

25211-86-3 | |

| Record name | Etidronic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025211863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidronic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxyethylidenediphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDRONIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SQ327I33M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)